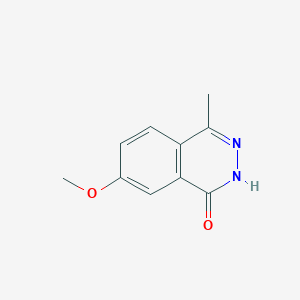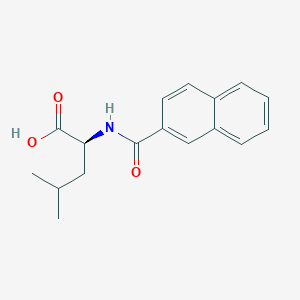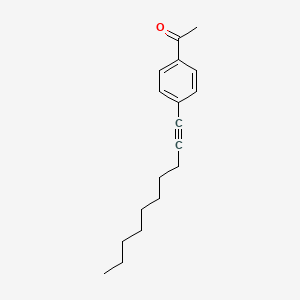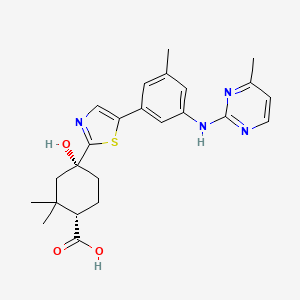
Syk-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRL-SYKi is a chemical probe specifically designed to target spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase involved in various cellular signaling pathways. Spleen tyrosine kinase plays a crucial role in the activation of immune cells, including B-cells and T-cells, and is implicated in autoimmune diseases and certain cancers .
Preparation Methods
The synthesis of MRL-SYKi involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific chemical groups that enhance its binding affinity and selectivity for spleen tyrosine kinase. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
MRL-SYKi undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MRL-SYKi has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of spleen tyrosine kinase and its role in various signaling pathways.
Biology: Employed in cellular assays to investigate the effects of spleen tyrosine kinase inhibition on immune cell activation and differentiation.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and certain cancers by inhibiting spleen tyrosine kinase activity.
Industry: Utilized in drug discovery and development to identify and optimize new spleen tyrosine kinase inhibitors
Mechanism of Action
MRL-SYKi exerts its effects by binding to the active site of spleen tyrosine kinase, thereby inhibiting its catalytic activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of immune cell activation and proliferation. The molecular targets and pathways involved include the phosphorylation of immunoreceptor tyrosine-based activation motifs (pITAMs) and the activation of downstream proteins such as JNK and ERK .
Comparison with Similar Compounds
MRL-SYKi is unique in its high selectivity and potency for spleen tyrosine kinase compared to other similar compounds. Some similar compounds include:
Fostamatinib: Another spleen tyrosine kinase inhibitor used in the treatment of autoimmune diseases.
Entospletinib: A selective spleen tyrosine kinase inhibitor with applications in hematological malignancies.
Cerdulatinib: A dual inhibitor of spleen tyrosine kinase and Janus kinase, used in the treatment of lymphomas
MRL-SYKi stands out due to its specific design as a chemical probe, making it a valuable tool for studying spleen tyrosine kinase function and its role in disease.
Properties
Molecular Formula |
C24H28N4O3S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[(4-methylpyrimidin-2-yl)amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H28N4O3S/c1-14-9-16(11-17(10-14)28-22-25-8-6-15(2)27-22)19-12-26-21(32-19)24(31)7-5-18(20(29)30)23(3,4)13-24/h6,8-12,18,31H,5,7,13H2,1-4H3,(H,29,30)(H,25,27,28)/t18-,24-/m1/s1 |
InChI Key |
OYKPWSZSBLRRPL-HOYKHHGWSA-N |
Isomeric SMILES |
CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3=CN=C(S3)[C@]4(CC[C@@H](C(C4)(C)C)C(=O)O)O)C |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3=CN=C(S3)C4(CCC(C(C4)(C)C)C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Nitroprop-1-en-1-yl)-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B8466922.png)
![6,8-Dimethylimidazo[1,2-a]pyridine](/img/structure/B8466925.png)
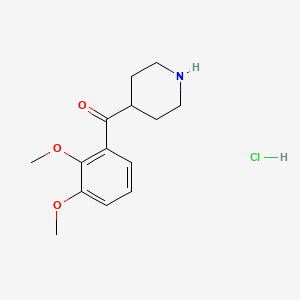
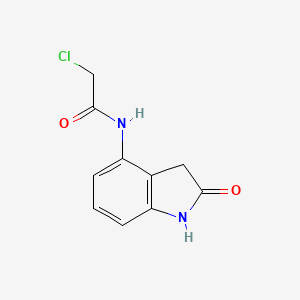
![2-Chloro-N-[2-(dimethylamino)ethyl]isonicotinamide](/img/structure/B8466945.png)
![7-(2-Fluorophenyl)-3-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8466957.png)
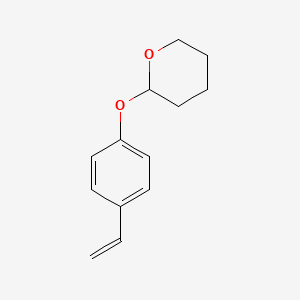
![1-(Pyrazolo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B8466960.png)
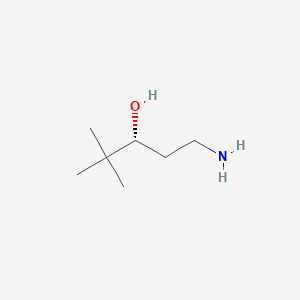
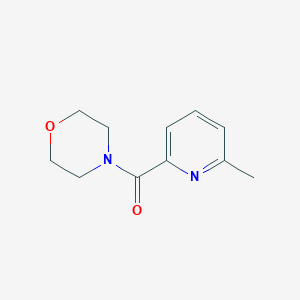
![Sulfuric acid mono-[2-(2-sulfooxy-ethylamino)-ethyl]ester](/img/structure/B8466991.png)
